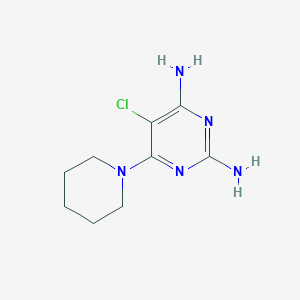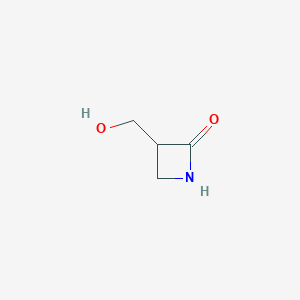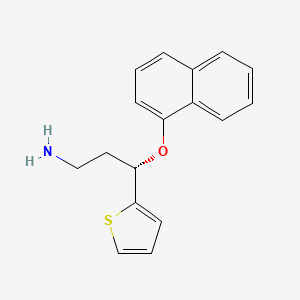
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.69 g/mol . It is known for its potential use in pharmaceutical compositions and biological studies . This compound is also referred to as Minoxidil Impurity 2, indicating its relation to the well-known hair growth stimulant, Minoxidil .
Vorbereitungsmethoden
The synthesis of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves several steps. One common synthetic route includes the reaction of 2,4-diamino-6-chloropyrimidine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including substitution and oxidation . Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield complex pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development and method validation . In biology and medicine, it is studied for its potential therapeutic effects, particularly in relation to its structural similarity to Minoxidil . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and formulations .
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, its structural similarity to Minoxidil suggests that it may exert effects on cellular pathways related to hair growth and vasodilation . Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is similar to other pyrimidine derivatives such as 6-(piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) and 2,6-diamino-4-chloropyrimidine 1-oxide . These compounds share structural features and may exhibit similar biological activities. this compound is unique in its specific substitution pattern, which may confer distinct properties and applications .
Eigenschaften
IUPAC Name |
5-chloro-6-piperidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H4,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPNWRHNOOZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2Cl)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784008-01-0 | |
| Record name | 5-Chloro-6-(1-piperidinyl)-2,4-pyrimidinediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72V6RP67VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)




![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B3324021.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)



![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)
